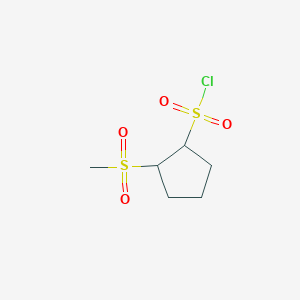
2-Methanesulfonylcyclopentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonylcyclopentane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₆H₁₁ClO₄S₂. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that is soluble in polar organic solvents but reacts with water, alcohols, and many amines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methanesulfonylcyclopentane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters. The use of thionyl chloride or phosgene as chlorinating agents is common, and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methanesulfonylcyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which are highly reactive and can participate in further chemical transformations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonates.
Lewis Acids: To facilitate certain elimination reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various sulfene derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-Methanesulfonylcyclopentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.
Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Methanesulfonylcyclopentane-1-sulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH₃SO₂⁺” synthon, which can react with nucleophiles to form various products. The formation of sulfene intermediates is a key step in many of its reactions, and these intermediates can undergo further transformations to yield a wide range of products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A simpler analog with similar reactivity but without the cyclopentane ring.
2,4,6-Trimethylbenzenesulfonyl chloride: Another sulfonyl chloride with different substituents on the aromatic ring.
Uniqueness
2-Methanesulfonylcyclopentane-1-sulfonyl chloride is unique due to the presence of both a methanesulfonyl group and a cyclopentane ring. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis. Its ability to form sulfene intermediates and participate in a wide range of chemical reactions sets it apart from other sulfonyl chlorides .
Eigenschaften
Molekularformel |
C6H11ClO4S2 |
|---|---|
Molekulargewicht |
246.7 g/mol |
IUPAC-Name |
2-methylsulfonylcyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO4S2/c1-12(8,9)5-3-2-4-6(5)13(7,10)11/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
BLDBZFIZRZJKLL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1CCCC1S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide](/img/structure/B13207344.png)
![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13207352.png)
![4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207363.png)
![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate](/img/structure/B13207369.png)
![Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate](/img/structure/B13207378.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)
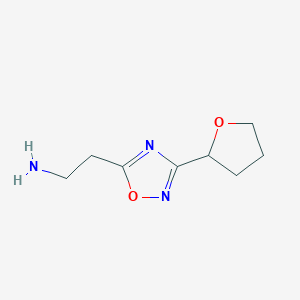
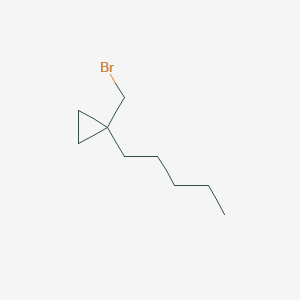
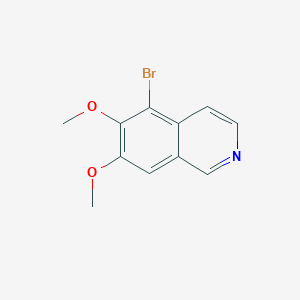
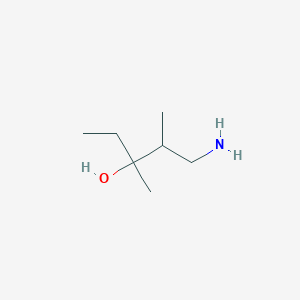
![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)
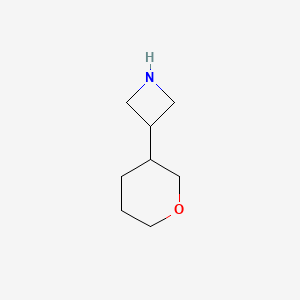
![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
